molecular formula C22H23NO2 B5035171 N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]butanamide

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]butanamide

Cat. No.: B5035171
M. Wt: 333.4 g/mol
InChI Key: PAZAAPXEZGHLNW-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]butanamide is an organic compound that belongs to the class of amidoalkyl-2-naphthol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]butanamide typically involves the reaction of 2-hydroxynaphthalene-1-carbaldehyde with 4-methylphenylamine and butanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions . The mixture is then cooled, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Mechanism of Action

The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide
  • 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-3-6-20(25)23-22(17-11-9-15(2)10-12-17)21-18-8-5-4-7-16(18)13-14-19(21)24/h4-5,7-14,22,24H,3,6H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZAAPXEZGHLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=C(C=C1)C)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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